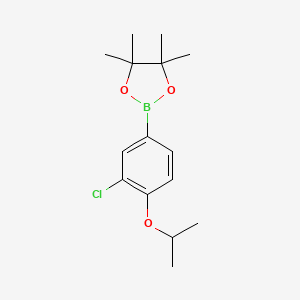

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester

Vue d'ensemble

Description

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its ability to form carbon-carbon bonds, making it a crucial building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 3-Chloro-4-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.

Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate the hydrolysis reaction.

Major Products Formed

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 3-chloro-4-isopropoxyphenylboronic acid pinacol ester is in Suzuki-Miyaura coupling reactions. This reaction is pivotal for forming carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of biaryl compounds, which are essential in pharmaceuticals and agrochemicals. The compound acts as a boron source, enabling efficient coupling with various electrophiles.

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl compounds from aryl halides | |

| C–C Bond Formation | Utilized in diverse coupling processes |

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its ability to form stable complexes with various substrates allows for the modification of biologically active molecules. For instance, it has been utilized in the synthesis of inhibitors targeting specific enzymes involved in disease pathways.

Case Study: Inhibitor Synthesis

A study demonstrated the use of this compound in synthesizing a series of enzyme inhibitors that showed promising activity against cancer cell lines. The modifications facilitated by the boronic acid moiety enhanced the selectivity and potency of the inhibitors.

Materials Science

Polymer Chemistry

The compound is also employed in materials science, particularly in the development of functional polymers. Its reactivity allows for incorporation into polymer backbones or as a cross-linking agent, contributing to materials with enhanced mechanical properties and chemical resistance.

| Material Type | Application | Reference |

|---|---|---|

| Functional Polymers | Cross-linking agents for improved properties | |

| Composite Materials | Enhancing mechanical strength and durability |

Analytical Chemistry

Analytical Reagents

this compound serves as a reagent in analytical chemistry for detecting specific biomolecules. Its boron atom can form complexes with hydroxyl-containing compounds, enabling sensitive detection methods such as fluorescence or UV-visible spectroscopy.

Mécanisme D'action

The primary mechanism of action for 3-Chloro-4-isopropoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the transmetalation step, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chlorophenylboronic acid pinacol ester

- 4-Chloro-3-methoxyphenylboronic acid pinacol ester

- 2-Chlorophenylboronic acid pinacol ester

Uniqueness

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester is unique due to its specific substituents, which can influence the reactivity and selectivity in cross-coupling reactions. The isopropoxy group can provide steric hindrance, potentially affecting the reaction’s outcome compared to other similar boronic esters .

Activité Biologique

3-Chloro-4-isopropoxyphenylboronic acid pinacol ester (C₁₅H₂₂BClO₃) is a specialized organoboron compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesis, and applications based on available literature and research findings.

The compound features a chlorinated aromatic ring with an isopropoxy group and a pinacol ester moiety, which enhances its reactivity in various chemical reactions, notably the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis, particularly in pharmaceuticals and agrochemicals .

Synthesis Route:

- Starting Materials: 3-Chloro-4-isopropoxyphenylboronic acid and pinacol.

- Reaction Conditions: Typically involves acidic conditions or palladium-catalyzed cross-coupling methods to introduce the boron functionality onto the aromatic system.

- Yield Optimization: Reaction conditions are crucial for achieving high yields and purity of the final product .

Biological Activity

While specific biological activity data on this compound is limited, boronic acids and their esters are known to exhibit several notable biological properties:

- Enzyme Inhibition: Boronic acids can act as inhibitors for various enzymes, including proteases and kinases, due to their ability to form reversible covalent bonds with active site residues .

- Potential Therapeutic Applications: Compounds in this class have shown promise in drug discovery, particularly as enzyme inhibitors in cancer therapy and other diseases .

Comparative Analysis of Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-methoxyphenylboronic acid pinacol ester | C₁₅H₁₉BClO₃ | Contains a methoxy group instead of isopropoxy |

| 4-Isopropoxyphenylboronic acid pinacol ester | C₁₄H₁₉B O₃ | Lacks chlorine substitution on the aromatic ring |

| 3-Chloro-2-isopropoxyphenylboronic acid pinacol ester | C₁₅H₂₂BClO₃ | Different positioning of substituents on the ring |

These compounds differ primarily in their substituents, which significantly influences their chemical behavior and application potential .

Case Studies and Research Findings

Research has shown that boronic acids can be effective in various biological contexts. For example:

- Antiviral Activity: Some studies have indicated that boronic acids possess antiviral properties, particularly against herpes simplex virus (HSV) . While specific data on this compound is not available, its structural relatives have shown similar activities.

- Cytotoxicity Studies: Boronic acids have been evaluated for cytotoxic effects against cancer cell lines, demonstrating potential as therapeutic agents . The unique substituents in this compound may influence its efficacy and selectivity.

Propriétés

IUPAC Name |

2-(3-chloro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BClO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXZSHQHMWCQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.